6-Quinolinylmethanol
Overview
Description
6-Quinolinylmethanol, also known as quinolin-6-ylmethanol, is a chemical compound with the molecular formula C10H9NO. It is characterized by the presence of a hydroxymethyl group attached to the quinoline ring. This compound appears as a yellow or brown crystalline powder and is soluble in organic solvents such as alcohols, ethers, chlorinated hydrocarbons, and ketones, but insoluble in water .
Scientific Research Applications
6-Quinolinylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with antibacterial properties.
Industry: It is used in the production of antibacterial agents and other biologically active substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Quinolinylmethanol can be synthesized starting from quinoline. The typical synthetic route involves the reaction of quinoline with formaldehyde under specific conditions to produce 6-hydroxymethylquinoline .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis involves the use of formaldehyde and quinoline in a controlled environment to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Quinolinylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Dess-Martin periodinane to form quinoline-6-carboxaldehyde.
Reduction: The hydroxymethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in water-saturated dichloromethane.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-6-carboxaldehyde.
Reduction: Quinoline-6-methyl.
Substitution: Products depend on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-Quinolinylmethanol is primarily related to its ability to interact with biological molecules. The hydroxymethyl group can form hydrogen bonds with various biological targets, influencing their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Quinoline-6-carboxaldehyde: Formed by the oxidation of 6-Quinolinylmethanol.
Quinoline-6-methyl: Formed by the reduction of this compound.
6-Hydroxyquinoline: Another hydroxylated quinoline derivative.
Uniqueness: this compound is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
quinolin-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJIIUSNDZIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363873 | |
Record name | 6-quinolinylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-88-9 | |
Record name | 6-Quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100516-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-quinolinylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Quinolinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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